molecular formula C11H12N4 B2502922 2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine CAS No. 1239735-22-8

2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

Cat. No.: B2502922
CAS No.: 1239735-22-8
M. Wt: 200.245
InChI Key: BOPLMXMUFNYMPV-UHFFFAOYSA-N
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Description

2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H12N4 and its molecular weight is 200.245. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of Novel Compounds

2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine serves as a key scaffold in the design and synthesis of novel compounds targeting various biological activities. For instance, derivatives of this compound have been synthesized and evaluated as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, showing potential for Alzheimer's disease treatment. Notably, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine and its derivatives demonstrated significant inhibitory activities, highlighting the central pyrimidine ring's role in developing dual inhibitors (T. Mohamed et al., 2011).

Antibacterial and Insecticidal Potential

Research has extended into the exploration of pyrimidine derivatives for antibacterial and insecticidal applications. The synthesis of pyrimidine linked pyrazole heterocyclics has shown promising results against specific insects and microorganisms, underscoring the versatility of the pyrimidine scaffold in generating bioactive compounds (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Histamine H4 Receptor Ligands

2-aminopyrimidines, including those related to this compound, have been synthesized as potent ligands for the histamine H4 receptor. This discovery contributes to the development of novel anti-inflammatory and analgesic agents, emphasizing the therapeutic potential of pyrimidine derivatives (R. Altenbach et al., 2008).

Antitumor, Antifungal, and Antibacterial Activities

Derivatives of this compound have been investigated for their pharmacological properties, including antitumor, antifungal, and antibacterial activities. Studies on pyrazole derivatives have identified specific pharmacophore sites responsible for these activities, further expanding the compound's applicability in medicinal chemistry (A. Titi et al., 2020).

Corrosion Inhibition

Beyond pharmacological applications, pyrimidinic Schiff bases derived from similar compounds have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions. This indicates the chemical versatility and potential industrial applications of the pyrimidine scaffold (H. Ashassi-Sorkhabi et al., 2005).

Properties

IUPAC Name

2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-9-13-6-4-11(15-9)14-8-10-3-2-5-12-7-10/h2-7H,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPLMXMUFNYMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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